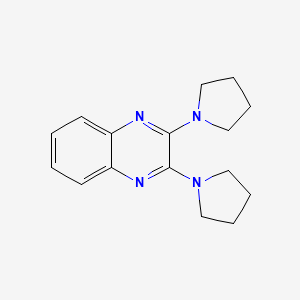
2,3-Dipyrrolidin-1-ylquinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dipyrrolidin-1-ylquinoxaline is a chemical compound characterized by the presence of two pyrrolidine rings attached to a quinoxaline core. This compound belongs to the class of nitrogen-containing heterocycles, which are known for their diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dipyrrolidin-1-ylquinoxaline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,3-dichloroquinoxaline with pyrrolidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Dipyrrolidin-1-ylquinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced quinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products: The major products formed from these reactions include various substituted quinoxalines and pyrrolidine derivatives, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
2,3-Dipyrrolidin-1-ylquinoxaline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of dyes, pigments, and other fine chemicals
Mecanismo De Acción
The mechanism of action of 2,3-Dipyrrolidin-1-ylquinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the modulation of various biological processes, including cell proliferation and apoptosis .
Comparación Con Compuestos Similares
Pyrrolidine-2-one: Known for its diverse biological activities, including antimicrobial and anticancer properties.
Pyrrolidin-2,5-dione: Used in the synthesis of various bioactive molecules.
Pyrrolo[1,2-α]quinoxalines: Exhibits significant pharmacological activities and is often used in medicinal chemistry.
Uniqueness: 2,3-Dipyrrolidin-1-ylquinoxaline stands out due to its unique structure, which combines the quinoxaline core with two pyrrolidine rings. This structural feature enhances its ability to interact with multiple biological targets, making it a versatile compound in drug discovery and development .
Propiedades
Número CAS |
93538-75-1 |
|---|---|
Fórmula molecular |
C16H20N4 |
Peso molecular |
268.36 g/mol |
Nombre IUPAC |
2,3-dipyrrolidin-1-ylquinoxaline |
InChI |
InChI=1S/C16H20N4/c1-2-8-14-13(7-1)17-15(19-9-3-4-10-19)16(18-14)20-11-5-6-12-20/h1-2,7-8H,3-6,9-12H2 |
Clave InChI |
GTECYVGQRHRLBL-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2=NC3=CC=CC=C3N=C2N4CCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2,4,6-Trimethylphenoxy)methyl]oxirane](/img/structure/B13986914.png)
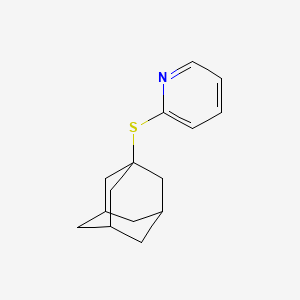



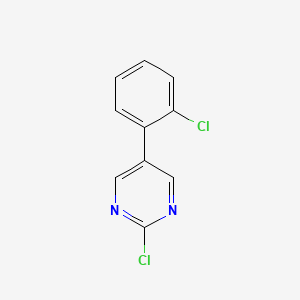

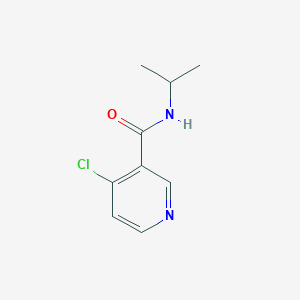
![3-Methoxy-[1,1'-biphenyl]-2-amine](/img/structure/B13986968.png)
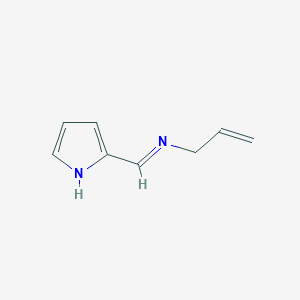
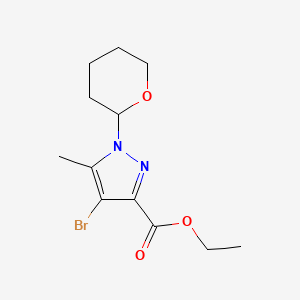
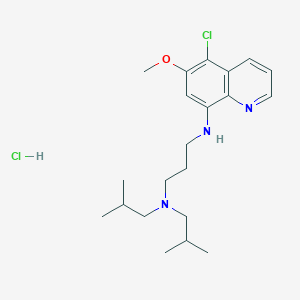
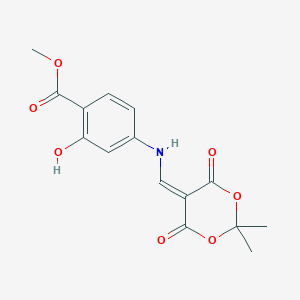
![2-Phenylpyrazolo[1,5-a]pyridin-3-amine](/img/structure/B13986987.png)
